[4-(2-ADAMANTYL)PIPERAZINO](3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE
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Overview
Description
4-(2-ADAMANTYL)PIPERAZINOMETHANONE: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an adamantyl group attached to a piperazine ring, which is further connected to a dimethylisoxazolo-pyridine moiety. The intricate structure of this compound makes it a subject of interest in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-ADAMANTYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the adamantyl-piperazine intermediate. This intermediate is then reacted with a dimethylisoxazolo-pyridine derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and piperazine moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound, potentially altering its pharmacological properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(2-ADAMANTYL)PIPERAZINOMETHANONE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Medicine: The compound’s pharmacological properties are of particular interest in medicine. It is studied for its potential therapeutic effects, including its ability to act as an inhibitor or modulator of specific enzymes or receptors.
Industry: In the industrial sector, 4-(2-ADAMANTYL)PIPERAZINOMETHANONE is explored for its potential use in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(2-ADAMANTYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ginsenoside Compound K: A tetracyclic dammarane-type triterpenoid saponin found in ginseng, known for its pharmacological properties.
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer in the production of PVC plastics.
Uniqueness: What sets 4-(2-ADAMANTYL)PIPERAZINOMETHANONE apart from these similar compounds is its unique combination of structural features, including the adamantyl group, piperazine ring, and dimethylisoxazolo-pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-(2-adamantyl)piperazin-1-yl]-(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-13-7-19(20-14(2)25-29-22(20)24-13)23(28)27-5-3-26(4-6-27)21-17-9-15-8-16(11-17)12-18(21)10-15/h7,15-18,21H,3-6,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPBQAFDDNMODI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)N3CCN(CC3)C4C5CC6CC(C5)CC4C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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